N-Desmethyl Iomeprol Pentaacetate N-Desmethyl Iomeprol Pentaacetate
Brand Name: Vulcanchem
CAS No.: 87785-51-1
VCID: VC0033360
InChI: InChI=1S/C26H30I3N3O13/c1-11(33)41-8-16(44-14(4)36)6-30-25(39)19-21(27)20(23(29)24(22(19)28)32-18(38)10-43-13(3)35)26(40)31-7-17(45-15(5)37)9-42-12(2)34/h16-17H,6-10H2,1-5H3,(H,30,39)(H,31,40)(H,32,38)
SMILES: CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C
Molecular Formula: C26H30I3N3O13
Molecular Weight: 973.2 g/mol

N-Desmethyl Iomeprol Pentaacetate

CAS No.: 87785-51-1

Reference Standards

VCID: VC0033360

Molecular Formula: C26H30I3N3O13

Molecular Weight: 973.2 g/mol

N-Desmethyl Iomeprol Pentaacetate - 87785-51-1

CAS No. 87785-51-1
Product Name N-Desmethyl Iomeprol Pentaacetate
Molecular Formula C26H30I3N3O13
Molecular Weight 973.2 g/mol
IUPAC Name [2-acetyloxy-3-[[3-[(2-acetyloxyacetyl)amino]-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate
Standard InChI InChI=1S/C26H30I3N3O13/c1-11(33)41-8-16(44-14(4)36)6-30-25(39)19-21(27)20(23(29)24(22(19)28)32-18(38)10-43-13(3)35)26(40)31-7-17(45-15(5)37)9-42-12(2)34/h16-17H,6-10H2,1-5H3,(H,30,39)(H,31,40)(H,32,38)
Standard InChIKey MUJGKJDSVJWBLH-UHFFFAOYSA-N
SMILES CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C
Canonical SMILES CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C
Synonyms 5-[[2-(Acetyloxy)acetyl]amino]-N1,N3-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-1,3-benzenedicarboxamide; 5-Acetoxyacetamido-N,N’-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide
PubChem Compound 11029443
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator